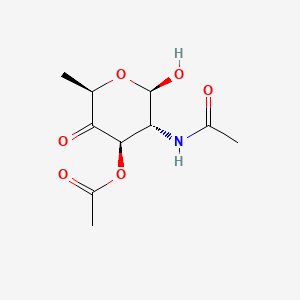
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, a hydroxy group, and a tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of functional groups such as the acetamido and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl
- Fondaparinux sodium
Uniqueness
(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO6 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
[(2R,3R,4R,6R)-3-acetamido-2-hydroxy-6-methyl-5-oxooxan-4-yl] acetate |
InChI |
InChI=1S/C10H15NO6/c1-4-8(14)9(17-6(3)13)7(10(15)16-4)11-5(2)12/h4,7,9-10,15H,1-3H3,(H,11,12)/t4-,7-,9-,10-/m1/s1 |
Clave InChI |
JAKAGORNYWRLPX-GGUYCOGGSA-N |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)O)NC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(=O)C(C(C(O1)O)NC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


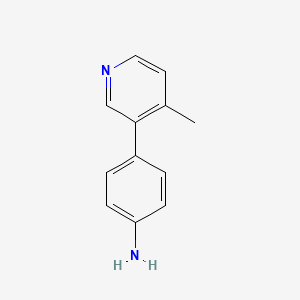



![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
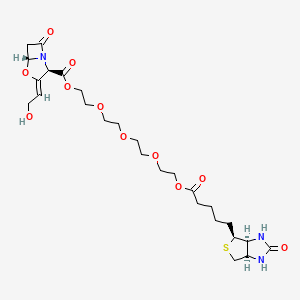
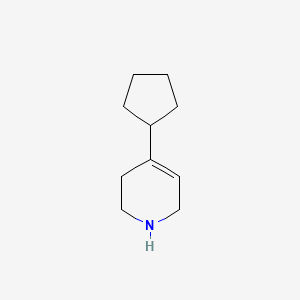

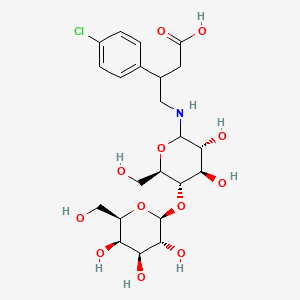


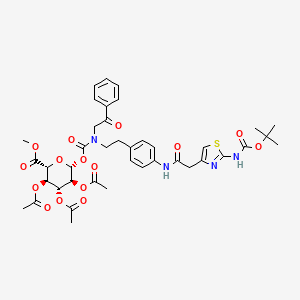
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

